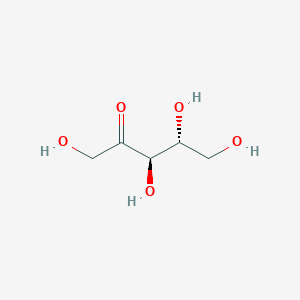

(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

Description

Structure

3D Structure

Properties

CAS No. |

488-84-6 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |

InChI Key |

LQXVFWRQNMEDEE-ZZKAVYKESA-N |

Isomeric SMILES |

C1[C@H]([C@H](C(O1)(CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)(CO)O)O)O |

Appearance |

Assay:≥95%A solution in water |

Other CAS No. |

5556-48-9 488-84-6 |

physical_description |

Solid |

Synonyms |

D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |

Origin of Product |

United States |

D Ribulose in Core Biochemical Pathways

Interconnections with Central Carbon Metabolism

D-ribulose 5-phosphate stands as a key intermediate linking the pentose (B10789219) phosphate (B84403) pathway (PPP) with central carbon metabolism, including glycolysis and gluconeogenesis. This interconnection is vital for maintaining metabolic homeostasis and directing carbon flux according to cellular needs.

Flux Control and Integration with Glycolysis and Gluconeogenesis

D-ribulose 5-phosphate is an end-product of the oxidative phase of the pentose phosphate pathway. mpg.de From this central position, it can undergo several enzymatic transformations that integrate it directly into the glycolytic and gluconeogenic pathways. D-ribulose 5-phosphate can reversibly isomerize to D-ribose 5-phosphate, another important pentose phosphate. wikipedia.org Beyond this isomerization, D-ribulose 5-phosphate can also be converted through a series of isomerizations, transaldolations, and transketolations into glycolytic intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org This allows the carbon atoms from the pentose phosphate pathway to re-enter the main glycolytic stream, thereby contributing to energy production or substrate availability for other biosynthetic processes.

The pentose phosphate pathway, which generates D-ribulose 5-phosphate, serves multiple functions, including the production of NADPH for reductive biosynthesis and the conversion of three- and six-carbon sugar phosphates from glycolysis into D-ribose 5-phosphate for nucleotide biosynthesis. fishersci.co.uk In plants, D-ribulose 5-phosphate is further converted into D-ribulose 1,5-bisphosphate by the enzyme phosphoribokinase, a critical step in the Calvin cycle for carbon fixation. mpg.de Furthermore, D-ribulose 5-phosphate can be acted upon by phosphopentose epimerase to form xylulose 5-phosphate, which is utilized in the non-oxidative phase of the pentose phosphate pathway in humans to generate precursor molecules for the synthesis of aromatic amino acids and for energy production. mpg.de This intricate network highlights D-ribulose 5-phosphate's role in flux control, allowing cells to balance the production of reducing equivalents (NADPH), nucleotide precursors, and intermediates for central carbon metabolism based on metabolic demands.

Role in Precursor Biosynthesis

Beyond its interconnections with central carbon metabolism, D-ribulose plays a direct and indispensable role in the biosynthesis of essential biomolecules, particularly nucleotides and riboflavin (B1680620).

Nucleotide and Nucleic Acid Scaffold Formation via D-Ribose 5-Phosphate

D-ribulose 5-phosphate is a direct precursor to D-ribose 5-phosphate (R5P), a fundamental building block for nucleotides and co-factors. mpg.dempg.demassbank.eu The conversion of D-ribulose 5-phosphate to D-ribose 5-phosphate is catalyzed by phosphopentose isomerase. mpg.dempg.demassbank.eu D-ribose 5-phosphate is a crucial intermediate and product of the pentose phosphate pathway. wikipedia.orgmassbank.eumetabolomicsworkbench.org

In the biosynthesis of nucleotides, D-ribose 5-phosphate provides the essential "scaffold" upon which purine (B94841) and pyrimidine (B1678525) bases are constructed. wikipedia.org All intermediates in purine biosynthesis are built upon an R5P scaffold, and it also serves as a significant precursor for pyrimidine ribonucleotide synthesis. wikipedia.org A key step in nucleotide biosynthesis involves the activation of D-ribose 5-phosphate by ribose-phosphate diphosphokinase (PRPS1) to form phosphoribosyl pyrophosphate (PRPP). wikipedia.org The formation of PRPP is critical for both the de novo synthesis of purines and the purine salvage pathway. wikipedia.org The de novo synthesis pathway initiates with the activation of R5P to PRPP, which is subsequently catalyzed to become phosphoribosylamine, a direct nucleotide precursor. wikipedia.org The intracellular concentration of D-ribose 5-phosphate is a significant factor in determining the rate of de novo purine synthesis. massbank.eu The furanosidic scaffold of D-ribose, derived from D-ribose 5-phosphate, is considered a crucial element for the synthesis of nucleotides and subsequently for nucleic acids, such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).

Riboflavin Biosynthesis from D-Ribulose 5-Phosphate

D-ribulose 5-phosphate is a critical starting material for the biosynthesis of riboflavin, also known as Vitamin B2. mpg.de The initial step in this pathway involves the conversion of D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate, a direct precursor to riboflavin. This transformation is catalyzed by a specific enzyme, such as the riboflavin biosynthesis protein RibBA. Research using specifically 13C-labeled D-ribulose 5-phosphates has elucidated the mechanism of this conversion, demonstrating that carbon atoms 1-3 of the D-ribulose 5-phosphate substrate correspond to carbon atoms 1-3 of the product, while carbon atom 4 of the substrate is released as formate, and carbon atom 4 of the product originates from carbon atom 5 of the substrate. This indicates an intramolecular rearrangement during the reaction. Riboflavin is an essential vitamin, crucial for the formation of two major coenzymes, flavin mononucleotide and flavin adenine (B156593) dinucleotide, which are integral to energy metabolism, cellular respiration, and antibody production.

Enzymology of D Ribulose Transformations

Other Enzymatic Activities Involving D-Ribulose or its Phosphates

D-Ribulokinase (EC 2.7.1.47)

D-Ribulokinase (EC 2.7.1.47) is an enzyme that catalyzes the ATP-dependent phosphorylation of D-ribulose at its C-5 position, yielding D-ribulose 5-phosphate. uniprot.orguniprot.orggenecards.org This reaction is crucial for preventing the accumulation of free D-ribulose, which can be formed by non-specific phosphatase activities, thereby acting as a metabolite repair mechanism. uniprot.orguniprot.orggenecards.org Alternatively, D-ribulokinase may contribute to the regulation of D-ribulose 5-phosphate recycling within the pentose (B10789219) phosphate (B84403) pathway. uniprot.orguniprot.orggenecards.org

The catalytic activity of D-ribulokinase involves the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to D-ribulose, producing D-ribulose 5-phosphate and adenosine diphosphate (B83284) (ADP). uniprot.orguniprot.orggenecards.org

Reaction: D-ribulose + ATP → D-ribulose 5-phosphate + ADP + H uniprot.orguniprot.orggenecards.org

Research findings have provided detailed kinetic parameters for D-ribulokinase from various organisms. For instance, studies on Saccharomyces cerevisiae (Baker's yeast) indicate a Michaelis constant (K) of 217 µM for D-ribulose and a maximum reaction rate (V) of 22 µmol/min/mg toward D-ribulose. uniprot.org In Homo sapiens, the K for D-ribulose is reported as 97 µM, with a V of 5.6 µmol/min/mg enzyme toward D-ribulose. genecards.org The enzyme can also phosphorylate ribitol (B610474), albeit with lower efficiency. uniprot.orggenecards.org

Table 1: Kinetic Parameters of D-Ribulokinase (EC 2.7.1.47)

| Organism | Substrate | K (µM) | V (µmol/min/mg) | Reference |

| Saccharomyces cerevisiae | D-Ribulose | 217 | 22 | uniprot.org |

| Homo sapiens | D-Ribulose | 97 | 5.6 | genecards.org |

| Homo sapiens | Ribitol | 1468 | 2.4 | genecards.org |

Ribose-1,5-Bisphosphate Isomerase

Ribose-1,5-bisphosphate isomerase (EC 5.3.1.29) is an enzyme that catalyzes the isomerization of alpha-D-ribose 1,5-bisphosphate to D-ribulose 1,5-bisphosphate. genome.jpuniprot.orgqmul.ac.ukuniprot.org This enzyme is particularly significant in archaea, where it participates in AMP metabolism and carbon dioxide fixation pathways, specifically through type III RubisCO enzymes. genome.jpqmul.ac.ukuniprot.org D-ribulose 1,5-bisphosphate, the product of this isomerization, serves as the CO acceptor and substrate for RubisCO. uniprot.orguniprot.org

Reaction: alpha-D-ribose 1,5-bisphosphate ⇌ D-ribulose 1,5-bisphosphate genome.jpuniprot.orgqmul.ac.uk

Detailed research findings indicate that ribose-1,5-bisphosphate isomerase exhibits strict substrate specificity, exclusively accepting the alpha-anomer of D-ribose 1,5-bisphosphate as a substrate, while being inactive on the beta-anomer. uniprot.orgnih.gov The enzymatic reaction is proposed to proceed via a cis-phosphoenolate intermediate. uniprot.orguniprot.orgnih.gov Key residues, such as Cys(133) and Asp(202), have been identified as essential for the production of ribulose 1,5-bisphosphate. nih.gov The enzyme's activity is notably activated by cyclic AMP (cAMP) and adenosine monophosphate (AMP), with AMP causing a significant increase in activity levels. genome.jpqmul.ac.ukuniprot.org

D-Ribose Pyranase (Conversion of D-Ribose to D-Ribulose)

D-Ribose pyranase, also known as RbsD (EC 5.4.99.62), is an isomerase that catalyzes the interconversion between the β-D-ribopyranose and β-D-ribofuranose forms of D-ribose. wikipedia.orgebi.ac.uk It is important to clarify that D-ribose pyranase does not directly convert D-ribose (an aldopentose) into D-ribulose (a ketopentose). Instead, its primary role is to facilitate the anomeric conversion of ribose upon its entry into the cell. wikipedia.orgnih.gov

Ribose is typically transported into cells in its pyranose form. wikipedia.org D-Ribose pyranase then converts this pyranose form into the furanose form, which is more readily utilized by cellular metabolic pathways. wikipedia.orgnih.gov Specifically, β-D-ribofuranose can then be phosphorylated to ribose 5-phosphate by enzymes like ribokinase. wikipedia.orgwikipedia.org Ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway, where it can be further converted into D-ribulose 5-phosphate by phosphopentose isomerase. wikipedia.orgontosight.ai This conversion of ribose 5-phosphate to ribulose 5-phosphate is distinct from the function of D-ribose pyranase.

D-Ribose pyranase has been identified in bacteria and viruses and is part of the rbs operon, which is involved in ribose transport. wikipedia.org Its activity, along with ribokinase, helps to prevent the leakage of ribose out of the cell by converting it into forms that cannot easily pass through the cell membrane. wikipedia.org

Biosynthesis and Biotechnological Production of D Ribulose

Microbial Metabolic Engineering for D-Ribose Production (with D-Ribulose as an intermediate)

Microbial metabolic engineering focuses on modifying microorganisms to enhance the production of desired compounds. For D-ribose, with D-ribulose as an intermediate, this involves strategic alterations to central metabolic pathways.

A primary strategy for D-ribose production, which involves the accumulation of D-ribulose-5-phosphate (a phosphorylated form of D-ribulose) as an intermediate, is the use of transketolase-deficient microbial strains. researchgate.netjmb.or.krjmb.or.kr Transketolase (TK) is an enzyme in the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) that catalyzes the conversion of D-ribose-5-phosphate and D-xylulose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. researchgate.netjmb.or.kr By disrupting the gene encoding transketolase (e.g., tkt gene), the metabolic flux is redirected, leading to the accumulation of D-ribose-5-phosphate and D-ribulose-5-phosphate. researchgate.netjmb.or.kr Subsequent dephosphorylation of D-ribose-5-phosphate yields D-ribose. jmb.or.krjmb.or.kr

Escherichia coli : Metabolically engineered E. coli strains, such as E. coli SGK013, have been developed by disrupting transketolase genes. researchgate.netresearchgate.net For instance, E. coli SGK013, with two disrupted transketolase genes, produced 0.75 g/L of D-ribose from xylose. researchgate.net Further genetic modifications, such as disrupting the ptsG gene (encoding the glucose-specific IICB component), led to E. coli SGK015, which exhibited simultaneous utilization of xylose and glucose and a five-fold improvement in D-ribose production, reaching up to 3.75 g/L. researchgate.net

Bacillus subtilis : Bacillus subtilis is a prominent Gram-positive bacterium used for D-ribose production. researchgate.netjmb.or.kr Transketolase-deficient mutants of B. subtilis have been constructed through genetic engineering or chemical mutation. researchgate.net For example, B. subtilis JY1, a transketolase-deficient strain, was used to optimize D-ribose production. jmb.or.kr A chemically mutated strain, B. subtilis SPK1, derived from JY1, achieved 23.0 g/L D-ribose from 20 g/L xylose and 20 g/L glucose, representing a 1.5- to 1.7-fold increase over the parent strain. researchgate.netresearchgate.net

The accumulation of D-ribulose-5-phosphate can also be influenced by ribulose-5-phosphate 3-epimerase (Rpe) activity. Inactivation of Rpe can reduce the consumption of D-ribulose-5-phosphate, potentially enhancing carbon flux towards other pathways, such as riboflavin (B1680620) biosynthesis, which also utilizes D-ribulose-5-phosphate as a precursor. nih.gov

The choice and optimization of carbon sources significantly impact D-ribose (and thus D-ribulose intermediate) production.

Glucose : Glucose is a common carbon source. Bacillus subtilis ATCC 21951, a transketolase-deficient strain, produced 40 g/L D-ribose from 200 g/L glucose in a highly aerated batch fermentation. jmb.or.krnih.gov Co-feeding glucose with other substrates like D-gluconic acid can further enhance production. For instance, 45 g/L D-ribose was achieved using 100 g/L glucose and 50 g/L D-gluconic acid. researchgate.netjmb.or.krnih.gov

Xylose : Xylose, a five-carbon sugar abundant in lignocellulosic biomass, is also an effective carbon source for D-ribose production in metabolically engineered strains. researchgate.netjmb.or.kr E. coli SGK013 produced D-ribose from xylose after glucose depletion. researchgate.net

Mixed Carbon Sources : Simultaneous utilization of xylose and glucose can be achieved in certain transketolase-deficient strains, such as B. subtilis JY1, which can lead to higher D-ribose concentrations. jmb.or.krjmb.or.kr A fed-batch strategy using 200 g/L xylose and 50 g/L glucose solution increased D-ribose concentration to 46.6 g/L with a productivity of 1.16 g/L·h in B. subtilis SPK1. jmb.or.krjmb.or.kr Optimization of the xylose and glucose composition, such as 40 g/L xylose and 41 g/L glucose, along with aeration strategies, has been shown to be optimal for cell growth, sugar consumption, and D-ribose production. jmb.or.krnih.gov

Table 1: Examples of D-Ribose Production from Various Carbon Sources

| Strain | Carbon Source(s) (Initial Concentration) | D-Ribose Concentration (g/L) | Productivity (g/L·h) | Yield (g D-ribose/g sugar consumed) | Reference |

| E. coli SGK013 | Xylose | 0.75 | N/A | N/A | researchgate.net |

| E. coli SGK015 | Xylose + Glucose | 3.75 | N/A | N/A | researchgate.net |

| B. subtilis JY1 | 14.9 g/L Xylose + 13.1 g/L Glucose | 10.1 | 0.25 | 0.62 | jmb.or.kr |

| B. subtilis SPK1 | 20 g/L Xylose + 20 g/L Glucose | 23.0 | 0.72 | N/A | researchgate.netresearchgate.net |

| B. subtilis SPK1 (Fed-batch) | 200 g/L Xylose + 50 g/L Glucose (fed) | 46.6 | 1.16 | N/A | jmb.or.krjmb.or.kr |

| B. subtilis ATCC 21951 | 200 g/L Glucose | 40 | N/A | N/A | jmb.or.krnih.gov |

| B. subtilis ATCC 21951 | 100 g/L Glucose + 50 g/L Gluconic acid | 45 | N/A | N/A | jmb.or.krnih.gov |

| B. subtilis CGMCC 3720 | 60 g/L Glucose (initial) + Glucose/Citrate (fed) | 113.41 | N/A | N/A | nih.gov |

Beyond transketolase deficiency, various genetic modifications are employed to further enhance D-ribose and D-ribulose production by increasing pathway flux.

Pentose Phosphate Pathway (PPP) Flux Enhancement : Increasing the flux through the PPP is crucial for higher D-ribose-5-phosphate and D-ribulose-5-phosphate production. Overexpression of genes like zwf (glucose-6-phosphate dehydrogenase) and rpiA (ribose-5-phosphate isomerase A) can increase the flux from D-ribulose-5-phosphate to D-ribose-5-phosphate. mdpi.com In Saccharomyces cerevisiae, phosphoglucose (B3042753) isomerase-deficient (pgi1) strains, when engineered to overexpress genes like NAD+-specific glutamate (B1630785) dehydrogenase (GDH2) or NADPH-utilizing glyceraldehyde-3-phosphate dehydrogenase (gapB), showed enhanced D-ribose production from D-glucose. nih.gov

Sugar Phosphate Phosphatase Overexpression : Overexpression of genes encoding sugar phosphate phosphatases, such as DOG1 in Saccharomyces cerevisiae, is necessary for the dephosphorylation of D-ribose-5-phosphate and D-ribulose-5-phosphate into D-ribose and D-ribulose, respectively. helsinki.fivtt.finih.gov This step is vital for the accumulation of the free sugar forms.

Disruption of Competing Pathways : Disrupting genes involved in competing metabolic pathways can redirect carbon flux towards D-ribose/D-ribulose. For example, in Saccharomyces cerevisiae, deletion of the xylulokinase-encoding gene (XKS1) in transketolase-deficient strains can increase xylitol (B92547) production, while also impacting D-ribose and D-ribulose levels. nih.gov Similarly, reducing the glycolytic flux can increase the hexose (B10828440) monophosphate pathway flux, leading to higher D-ribose yields and reduced byproduct formation. nih.gov

Chemical and Chemo-Enzymatic Synthesis of D-Ribulose and its Derivatives

While microbial methods are prominent, chemical and chemo-enzymatic approaches also exist for D-ribulose synthesis and the creation of its analogues.

D-ribulose can be produced through the isomerization of D-ribose. This conversion can be catalyzed enzymatically by D-ribose isomerase (D-RI), which facilitates the reversible chemical reaction between D-ribose and D-ribulose. researchgate.netnih.govgoogle.com Phosphosugar isomerases, such as ribose-5-phosphate (B1218738) isomerase from Clostridium difficile (CDRPI), can also catalyze the interconversion of D-ribose-5-phosphate and D-ribulose-5-phosphate. nih.govebi.ac.uk Through protein engineering, active sites of phosphosugar isomerases can be optimized to function as direct D-ribose isomerases, enabling the conversion of monosaccharides rather than just phosphosugars. nih.gov

The synthesis of D-ribulose analogues is important for developing compounds with specific biological activities.

5-deoxy-D-ribofuranose derivatives : These derivatives are structural modifications of D-ribose, where the hydroxyl group at position 5 is replaced by a hydrogen. nih.gov An example is 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, which is used as a protecting group for hydroxyl groups on ribofuranose in organic synthesis and finds applications in the synthesis of nucleosides, nucleotides, and pharmaceuticals. fishersci.bechemicalbook.comfishersci.ca Another related compound is 5-fluoro-5-deoxy-D-ribose 1-phosphate, a metabolite formed during the biosynthesis of organofluorides. wikipedia.org

Iminosugars : While the direct synthesis of iminosugar analogues of D-ribulose is not explicitly detailed in the provided search results, iminosugars are known carbohydrate mimics where the ring oxygen is replaced by nitrogen. They are often synthesized as glycosidase inhibitors. The broader field of rare sugar production, which includes D-ribulose and its derivatives, often explores enzymatic methods for their synthesis due to their high efficiency and environmental friendliness compared to traditional chemical methods. researchgate.net

Catalytic Methods for D-Ribulose Synthesis

The synthesis of D-ribulose can be achieved through various catalytic methods, encompassing both enzymatic and chemical approaches. These methods aim to produce D-ribulose directly or convert it from related sugar compounds, often with specific stereochemical control.

Enzymatic Catalysis Enzymatic methods offer high specificity and mild reaction conditions, making them attractive for D-ribulose synthesis.

D-Ribulokinase: This enzyme is crucial for the phosphorylation of D-ribulose to D-ribulose 5-phosphate. Research has investigated its application in enzyme membrane reactors for continuous production. For instance, using D-ribulokinase from Klebsiella pneumoniae, continuous production processes achieved space/time yields of 103 g D-ribulose 5-phosphate L⁻¹ per day without ATP regeneration and 117 g D-ribulose 5-phosphate L⁻¹ per day when coupled with pyruvate (B1213749) kinase for ATP regeneration. These processes demonstrated stability over more than 200 hours. nih.gov

Sugar Isomerases: Sugar isomerases are capable of catalyzing the interconversion between aldoses and ketoses. While many studies focus on the synthesis of L-ribulose, the principles are applicable to D-ribulose. L-arabinose isomerase (L-AI, EC 5.3.1.4) can catalyze the reversible isomerization of L-arabinose to L-ribulose. Recombinant Escherichia coli expressing L-arabinose isomerase from Bacillus velezensis (BvAI) successfully produced 207.2 g/L of L-ribulose from 300 g/L of L-arabinose in 1.5 hours. researchgate.net This highlights the potential of such enzymes for efficient ketose production. D-Xylose isomerase has also shown the ability to interconvert L-arabinose to L-ribulose. researchgate.net

Chemical Catalysis Chemical methods provide alternative routes for D-ribulose synthesis, often utilizing specific catalysts and reaction conditions to achieve desired conversions.

Basic Amino Acid Catalysis: The isomerization of D-ribose to D-ribulose can be facilitated by basic amino acids acting as catalysts under subcritical conditions. Studies conducted in a batch reactor at 110 °C, using a 0.05 mol/mol-ribose ratio of amino acid to D-ribose, showed varying catalytic efficiencies. Arginine exhibited the highest catalytic activity, yielding approximately 8.5% D-ribulose from D-ribose. Lysine also demonstrated catalytic ability, while histidine resulted in a significantly lower yield of about 1.5%. The apparent equilibrium constants (Kapp) at 15 minutes were 0.107 for arginine, 0.068 for lysine, and 0.010 for histidine, indicating that amino acids with stronger basicity were more effective. jst.go.jp

Subcritical Aqueous Ethanol: D-ribulose can be synthesized from D-ribose in subcritical aqueous ethanol. Research indicates that at 180 °C in 80% (v/v) aqueous ethanol, the conversion of D-ribose to D-ribulose reached approximately 75% with a residence time of 500 seconds. This method demonstrates a promising route for converting common sugars into rare ketoses like D-ribulose. kyoto-u.ac.jp

Formose Reaction: The formose reaction, involving the polymerization of formaldehyde (B43269), has been historically investigated for the prebiotic synthesis of sugars, including D-ribose. However, this reaction typically yields a complex mixture of sugars, and the production of specific sugars like D-ribose (and, by extension, D-ribulose) is generally very low, often less than 1%. Moreover, the sugar mixture produced is prone to rapid degradation under the reaction conditions, limiting its practical applicability for selective D-ribulose synthesis. nih.govresearchgate.net

Table 1: Detailed Research Findings on Catalytic Methods for D-Ribulose Synthesis

D Ribulose in Diverse Biological Systems

D-Ribulose Metabolism in Prokaryotic Organisms

D-ribulose, a ketopentose, serves as a carbon and energy source for various prokaryotic organisms. Its metabolism is characterized by species-specific pathways, specialized nutrient acquisition systems, and instances of convergent evolution.

The metabolic pathways for D-ribulose utilization vary among different bacterial species, often leveraging existing enzymatic machinery for other sugars.

Aerobacter aerogenes : In Aerobacter aerogenes (now known as Enterobacter aerogenes), the utilization of D-arabinose involves its isomerization to D-ribulose. nih.govnih.govasm.org This initial step is catalyzed by L-fucose isomerase, an enzyme primarily involved in the L-fucose catabolic pathway. nih.govnih.govasm.org A regulatory mutation allows for the constitutive synthesis of these enzymes, enabling the bacterium to grow on D-arabinose. nih.govasm.org The subsequent phosphorylation of D-ribulose can be carried out by either a specific D-ribulokinase or by L-ribulokinase, which exhibits activity towards D-ribulose. asm.org

Citrobacter rodentium : This attaching and effacing pathogen possesses a highly specific system for D-ribulose utilization. researchgate.netresearchgate.net It encodes a dedicated D-ribulokinase and an ABC transporter system (RblABCD) that specifically transports D-ribulose into the cell. researchgate.netresearchgate.net This system's expression is upregulated in response to D-ribulose, highlighting its importance for this bacterium, particularly in the context of gut colonization. researchgate.net

Escherichia coli : Enterohemorrhagic E. coli (EHEC) demonstrates a unique mechanism for D-ribulose utilization by co-opting its L-arabinose utilization machinery. researchgate.netnih.gov While EHEC cannot use D-ribulose as a sole carbon source, it can transport and metabolize it in the presence of L-arabinose. researchgate.netnih.gov The L-arabinose transporter (AraFGH) and the accessory L-arabinose uptake (Aau) transporter show a high affinity for D-ribulose. researchgate.netnih.gov Once transported, D-ribulose is phosphorylated by the L-ribulokinase, AraB, and enters the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov

Lactobacillus paraplantarum : As a lactic acid bacterium, Lactobacillus paraplantarum is known for its diverse carbohydrate metabolism. nih.govrsc.org While specific details on the D-ribulose pathway are less characterized, many lactobacilli metabolize pentoses like ribose. nih.gov In many bacteria, L-arabinose is isomerized to L-ribulose, which is then phosphorylated and enters the pentose phosphate pathway. nih.gov It is plausible that a similar enzymatic framework is involved in D-ribulose metabolism in this species.

Salmonella spp. : Salmonella typhimurium can utilize various pentoses, including D-xylose, which is isomerized to D-xylulose and then enters the pentose phosphate pathway. asm.orgtandfonline.com While D-ribulose-5-phosphate is an intermediate in this pathway, the direct transport and catabolism of D-ribulose are not primary metabolic routes. nih.govpnas.org However, the bacterium possesses a hexose (B10828440) phosphate transport system that can transport phosphorylated pentoses like D-arabinose-5-phosphate, but not D-ribulose-5-phosphate directly. nih.gov

| Bacterial Species | Key Enzymes/Transporters | Regulatory Mechanism | Metabolic Fate |

|---|---|---|---|

| Aerobacter aerogenes | L-fucose isomerase, D-ribulokinase/L-ribulokinase | Constitutive synthesis via regulatory mutation | Pentose phosphate pathway |

| Citrobacter rodentium | Dedicated D-ribulokinase, RblABCD transporter | Induction by D-ribulose | Pentose phosphate pathway |

| Escherichia coli (EHEC) | AraFGH/Aau transporter, L-ribulokinase (AraB) | Co-option of L-arabinose operon, induced by L-arabinose | Pentose phosphate pathway |

| Lactobacillus paraplantarum | Presumed involvement of pentose metabolic enzymes | Likely regulated by carbohydrate availability | Pentose phosphate pathway |

| Salmonella spp. | Pentose phosphate pathway enzymes | Primarily utilizes other pentoses; indirect metabolism of D-ribulose-5-phosphate | Pentose phosphate pathway |

ATP-binding cassette (ABC) transporters are crucial for nutrient uptake in bacteria and are involved in D-ribulose acquisition. oup.comresearchgate.netlibretexts.orgapsnet.org These multi-protein complexes utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. oup.comapsnet.org

In Citrobacter rodentium, the RblABCD system is a specific ABC transporter for D-ribulose. researchgate.net Similarly, in enterohemorrhagic E. coli, the Aau system, though primarily considered an L-arabinose transporter, exhibits a high affinity for D-ribulose and is responsible for its uptake. researchgate.netnih.gov These systems typically consist of a periplasmic substrate-binding protein that captures the sugar with high affinity, a transmembrane domain that forms the channel, and a nucleotide-binding domain that energizes the transport process through ATP hydrolysis. researchgate.net

The independent evolution of similar traits in different lineages is known as convergent evolution. elifesciences.orgnih.gov The distinct D-ribulose utilization pathways in Citrobacter rodentium and enterohemorrhagic E. coli represent a clear example of this phenomenon in bacterial metabolism. researchgate.netnih.gov Although both are attaching and effacing pathogens that colonize the gut, they have evolved different molecular mechanisms to exploit D-ribulose as a nutrient source. researchgate.netnih.gov C. rodentium developed a dedicated and specific pathway, while EHEC adapted its existing L-arabinose machinery. researchgate.netresearchgate.netnih.gov This suggests that the ability to utilize D-ribulose provides a significant fitness advantage in their shared niche, driving the independent evolution of these metabolic capabilities. researchgate.netnih.gov

D-Ribulose in Eukaryotic Systems (e.g., Plant Metabolism)

In eukaryotes, D-ribulose plays a central role in the fundamental process of photosynthesis, specifically in the form of its phosphorylated derivative, ribulose-1,5-bisphosphate.

The Calvin-Benson-Bassham cycle is the primary pathway for carbon fixation in plants and other photosynthetic organisms. frontiersin.orgfrontiersin.org A key molecule in this cycle is ribulose-1,5-bisphosphate (RuBP), a doubly phosphorylated form of D-ribulose. wikipedia.orgwikipedia.org

The cycle can be broadly divided into three phases:

Carboxylation : The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the reaction between RuBP and carbon dioxide. ck12.orgkhanacademy.orgbyjus.com This produces a transient six-carbon intermediate that quickly breaks down into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.orgkhanacademy.org

Reduction : ATP and NADPH, generated during the light-dependent reactions of photosynthesis, are used to convert 3-PGA into glyceraldehyde-3-phosphate (G3P). khanacademy.org

Regeneration : For every six molecules of CO2 fixed, ten molecules of G3P are used to regenerate six molecules of RuBP, thus ensuring the continuation of the cycle. frontiersin.orgkhanacademy.org This multi-step process involves several enzymes, including ribulose-5-phosphate 3-epimerase, which helps produce the precursor for RuBP synthesis. frontiersin.orgfrontiersin.org

RuBisCO can also react with oxygen in a process called photorespiration, which is less efficient and leads to a loss of fixed carbon. wikipedia.org The balance between the carboxylase and oxygenase activities of RuBisCO is a critical factor in photosynthetic efficiency. wikipedia.org

| Compound Name | Abbreviation | Role in the Cycle |

|---|---|---|

| Ribulose-1,5-bisphosphate | RuBP | CO2 acceptor, substrate for RuBisCO |

| 3-Phosphoglycerate | 3-PGA | Product of CO2 fixation |

| Glyceraldehyde-3-phosphate | G3P | Product of the reduction phase, used for biosynthesis and RuBP regeneration |

| Ribulose-5-phosphate | Ru5P | Precursor for RuBP regeneration |

D-Ribulose Phosphates in Archaeal Metabolic Pathways

Archaea exhibit a remarkable diversity of metabolic pathways, some of which are unique compared to those found in Bacteria and Eucarya. Among these are novel routes for pentose metabolism that involve phosphorylated forms of D-ribulose. These pathways highlight the distinct evolutionary and biochemical strategies employed by these microorganisms.

Novel AMP Metabolism and Ribulose 1,5-Bisphosphate Role

In certain archaea, such as the hyperthermophilic euryarchaeon Thermococcus kodakaraensis, a novel metabolic pathway for the processing of adenosine (B11128) 5'-monophosphate (AMP) has been identified, which is functionally distinct from the canonical Calvin-Benson-Bassham cycle. nih.gov This pathway utilizes a type III ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and positions D-ribulose 1,5-bisphosphate as a key intermediate. nih.gov

The pathway facilitates the entry of the phosphoribose component of AMP into central carbon metabolism, while adenine (B156593) is released. nih.gov This process is initiated by the action of AMP phosphorylase, which converts AMP and phosphate into ribose-1,5-bisphosphate (R15P). nih.govnih.gov Subsequently, the enzyme ribose-1,5-bisphosphate isomerase catalyzes the conversion of R15P to ribulose-1,5-bisphosphate (RuBP). nih.govnih.gov This RuBP then serves as the substrate for the archaeal type III RuBisCO. nih.gov

This metabolic route, known as the pentose bisphosphate pathway in Thermococcales, is a notable departure from the more common non-oxidative pentose phosphate pathway used by Bacteria and Eucarya for directing the ribose from nucleosides into central metabolism. nih.gov In T. kodakaraensis, this pathway is not only for AMP but also for other nucleoside monophosphates (NMPs) like CMP and UMP, which can be converted to R15P by a unique NMP phosphorylase. nih.gov

The key enzymes and their respective roles in this novel AMP metabolism pathway are summarized below.

| Enzyme | Gene (in T. kodakaraensis) | Function |

| AMP Phosphorylase | deoA | Catalyzes the phosphorolysis of AMP to produce ribose-1,5-bisphosphate and adenine. nih.gov |

| Ribose-1,5-bisphosphate Isomerase | e2b2 / TK0185 | Catalyzes the isomerization of ribose-1,5-bisphosphate to ribulose-1,5-bisphosphate. nih.govnih.gov |

| Type III Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) | TK2290 | Converts ribulose-1,5-bisphosphate into 3-phosphoglycerate. nih.govnih.gov |

| Nucleoside-5'-monophosphate (NMP) Phosphorylase | TK0352 | Catalyzes the phosphorolysis of AMP, CMP, and UMP to generate ribose-1,5-bisphosphate. nih.gov |

This pathway underscores a unique strategy in Archaea for nucleotide salvage and carbon metabolism, placing D-ribulose 1,5-bisphosphate at a critical metabolic crossroads.

Advanced Research Methodologies and Analytical Techniques for D Ribulose

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and conformational analysis of D-ribulose in solution. It provides detailed information on the arrangement of atoms within the molecule and the dynamic equilibrium between its various isomeric forms. For carbohydrates like D-ribulose, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

NMR spectroscopy can determine the ratio of different isomeric structures of D-ribulose present in a solution researchgate.net. Studies on related pentoses, such as D-ribose, demonstrate NMR's capability to distinguish between pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as their α and β anomers, and to quantify their equilibrium proportions in aqueous solutions cdnsciencepub.com. For instance, ¹H NMR spectra of D-ribose in deuterium (B1214612) oxide have shown distinct chemical shifts for the anomeric protons of α- and β-furanose forms (e.g., 5.42 ppm and 5.30 ppm, respectively) and α- and β-pyranose forms (e.g., 3.85 ppm and 3.60 ppm, respectively), indicating the co-existence of both pyranose and furanose forms at equilibrium cdnsciencepub.com. While specific D-ribulose NMR data were not detailed in the search results, the principles applied to D-ribose are directly transferable for D-ribulose characterization.

Furthermore, advanced NMR techniques such as Saturation Transfer Difference (STD) NMR spectroscopy are utilized to investigate the binding of D-ribulose derivatives to enzymes. For example, STD NMR has been used to identify the structural requirements for substrate recognition and binding of D-ribulose-5-phosphate (Ru5P) with Arabinose-5-phosphate isomerase (API), providing insights into enzyme-ligand interactions at the molecular level nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and assessing the purity of D-ribulose. FTIR spectra provide a molecular fingerprint based on the vibrational modes of chemical bonds within the molecule.

For carbohydrates, characteristic absorption bands are observed for hydroxyl (O-H) stretching vibrations (typically in the 3600-3200 cm⁻¹ region), C-H stretching (around 2900 cm⁻¹), and various C-O stretching and C-O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) scielo.brutah.edu. The presence of a carbonyl group (C=O) in D-ribulose, as a ketopentose, would also yield a characteristic absorption band, typically around 1700-1750 cm⁻¹.

FTIR can be employed for quality control and purity assessment, where the presence of unexpected bands can indicate impurities nist.gov. It is also useful for monitoring the progress of chemical reactions or purification steps, as changes in characteristic band intensities or the appearance/disappearance of bands can track the transformation or isolation of D-ribulose nist.gov. For instance, FTIR has been used to characterize complexes involving D-ribose, demonstrating its utility in studying sugar interactions researchgate.net.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable tools for the identification, quantification, and structural characterization of D-ribulose, especially in complex biological matrices.

MS provides information about the molecular weight of D-ribulose and its fragmentation patterns, which are crucial for structural elucidation. Studies on D-ribose, a closely related pentose (B10789219), indicate that electron impact (EI) mass spectrometry often shows the absence of a parent molecular ion (M⁺) due to the facile fragmentation induced by the presence of multiple hydroxyl groups researchgate.net. Instead, characteristic fragment ions resulting from losses of water (H₂O) and formaldehyde (B43269) (CH₂O) units, as well as various cross-ring cleavages (e.g., X-type and A-type cleavages), are observed researchgate.netnih.gov. For D-ribose, fragment anions at m/z 119, 100, and 89 from X-type cleavage, and m/z 89, 77, and 71 from A-type cleavage have been reported researchgate.net.

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of D-ribulose in mixtures. This hyphenated technique is particularly useful for detecting D-ribulose as an impurity or a component in synthetic intermediates, such as in the detection of D-ribose in capecitabine (B1668275) intermediates google.com. LC-MS/MS, or tandem mass spectrometry, further enhances specificity by fragmenting selected ions, providing highly characteristic patterns for unambiguous identification. For example, LC-MS/MS has been successfully used to confirm the identity of D-ribulose and its phosphorylated product, D-ribulose-5-phosphate, by matching their detected masses, co-elution with analytical standards, and characteristic MS² fragmentation patterns nih.gov. This approach allows for accurate quantification and identification even in complex biological extracts. To improve detection sensitivity for carbohydrates like D-ribulose in LC/MS, derivatization or post-column solvent addition techniques are often employed to promote stable ionization shimadzu.com.

Structural Biology Techniques

Structural biology techniques, particularly X-ray crystallography, are vital for understanding the precise molecular interactions of D-ribulose, especially when it acts as a ligand or substrate for enzymes.

X-ray Crystallography for Enzyme-Ligand Complex Studies

X-ray crystallography provides high-resolution three-dimensional structures of proteins, including enzymes, and their complexes with ligands. While D-ribulose itself might not frequently be crystallized directly with enzymes, its phosphorylated derivatives, such as D-ribulose 5-phosphate (Ru5P) and D-ribulose 1,5-bisphosphate (RuBP), are crucial metabolic intermediates and common enzyme substrates.

Studies on D-ribulose 5-phosphate 3-epimerase (RPE), an enzyme that catalyzes the epimerization between D-ribulose 5-phosphate and D-xylulose 5-phosphate, have extensively utilized X-ray crystallography. Crystal structures of RPE in binary complexes with D-ribulose 5-phosphate and D-xylulose 5-phosphate have provided detailed molecular insights into their binding modes within the enzyme's active site researchgate.netoup.com. These structures often reveal the presence of metal ions (e.g., Fe²⁺ or Zn²⁺) coordinated within the active site, playing essential catalytic roles researchgate.netoup.com. Such structural data illuminate how enzymes recognize and bind D-ribulose derivatives, the conformational changes induced upon ligand binding, and the precise catalytic mechanisms involved in their metabolic transformations.

Another example is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which processes a related sugar phosphate (B84403). X-ray crystallography of DXR in complex with its substrate, 1-deoxy-D-xylulose 5-phosphate, and inhibitors has revealed significant conformational rearrangements upon ligand binding, offering valuable information for understanding enzyme function and for rational drug design nih.govosti.govnih.gov.

Omics Approaches

Omics approaches, particularly metabolomics, offer a system-wide view of metabolic processes, enabling the study of D-ribulose within the broader context of cellular metabolism.

Metabolomics for Pathway Flux Analysis

Metabolomics involves the comprehensive study of metabolites within a biological system. When combined with stable isotope tracing, it becomes a powerful tool for Metabolic Flux Analysis (MFA), allowing the quantification of metabolic fluxes—the rates at which metabolites flow through biochemical pathways nih.govcreative-proteomics.commdpi.com.

D-ribulose 5-phosphate (Ru5P) is a central intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle, making its flux analysis critical for understanding carbon metabolism creative-proteomics.comwikipedia.orgembrapa.brd-nb.info. In ¹³C-Metabolic Flux Analysis (¹³C-MFA), cells are fed with substrates labeled with stable isotopes, typically carbon-13 (¹³C-glucose) creative-proteomics.commdpi.comd-nb.info. As these labeled atoms are incorporated into metabolites through various pathways, their distribution patterns within D-ribulose 5-phosphate and other downstream metabolites are measured using high-resolution mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govcreative-proteomics.commdpi.comd-nb.info.

By analyzing the mass isotopomer distributions of intracellular metabolites, computational models can be used to calculate and quantify the rates of individual reactions, providing a detailed map of carbon flow nih.govmdpi.com. This approach has been used to validate metabolome data and gain insights into metabolic shifts, for example, in the context of xylose catabolism in yeasts or altered metabolism in cancer cells embrapa.brd-nb.info. ¹³C-MFA allows researchers to determine metabolic pathway dependencies on specific carbon sources and understand flux distribution at metabolic branch points creative-proteomics.com.

Emerging Research Areas and Future Perspectives in D Ribulose Biochemistry

Refining Regulatory Mechanisms of D-Ribulose Metabolism

The precise control of D-ribulose metabolism is crucial for cellular homeostasis and adaptation. Recent studies highlight the complex regulatory networks that govern the synthesis, interconversion, and utilization of D-ribulose and its phosphorylated forms. In Escherichia coli K-12, the metabolism of D-ribose, a closely related pentose (B10789219), is tightly regulated by the rbs operon. This operon encompasses genes responsible for D-ribose transport (rbsT and rbsB) and its phosphorylation (rbsK), and its expression is under the negative control of the rbsR gene product researchgate.netfrontiersin.orgnih.gov. While this system primarily governs D-ribose, it exemplifies the sophisticated genetic and transcriptional regulation typical of pentose metabolism.

More directly related to D-ribulose, research into attaching and effacing pathogens, such as Enterohaemorrhagic E. coli (EHEC) and Citrobacter rodentium, has revealed convergent evolutionary strategies for D-ribulose utilization. EHEC, for instance, has developed a mechanism to exploit the canonical L-arabinose utilization machinery. Its Accessory L-arabinose Uptake (Aau) transporter, while regulated by L-arabinose, exhibits a significantly higher affinity (over 200-fold) for D-ribulose google.combiorxiv.org. Once transported, D-ribulose is phosphorylated by the L-ribulokinase (AraB), feeding into the pentose phosphate (B84403) pathway and providing a fitness advantage to EHEC, particularly in the presence of L-arabinose google.combiorxiv.org.

In contrast, Citrobacter rodentium possesses a dedicated D-ribulose uptake and metabolism locus, known as the Rbl system, which includes a specific D-ribulokinase (RblK) google.combiorxiv.org. This Rbl system is upregulated during colonization of the murine gut, demonstrating a distinct, yet convergently evolved, strategy for D-ribulose exploitation by pathogens google.combiorxiv.org. Understanding these diverse regulatory mechanisms, from transcriptional control of operons to the substrate promiscuity of transporters and kinases, is vital for developing targeted interventions against pathogenic organisms and for metabolic engineering applications.

Biochemical Strategies for Modulating D-Ribulose Interconverting Enzyme Activity

Modulating the activity of enzymes involved in D-ribulose interconversion presents significant opportunities for biotechnological and therapeutic advancements. Key enzymes in this network include ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), D-ribulose 5-phosphate 3-epimerase (Rpe), and D-ribulokinases.

RuBisCO , a pivotal enzyme in the Calvin-Benson cycle, catalyzes the carboxylation of D-ribulose 1,5-bisphosphate (RuBP), initiating carbon fixation nih.govbiorxiv.orgfishersci.canih.gov. However, RuBisCO also performs an oxygenation reaction (photorespiration), which reduces photosynthetic efficiency. Research into modulating RuBisCO activity often focuses on improving its carboxylation efficiency relative to its oxygenase activity. D-ribulose 1,5-bisphosphate itself can act as an enzyme inhibitor for RuBisCO, preventing its activation by carbamylation with CO2 and Mg2+. RuBisCO activase plays a crucial role by removing RuBP and other inhibitory molecules, thereby re-enabling the active site for catalysis researchgate.net. Strategies to enhance RuBisCO efficiency include engineering the enzyme for higher CO2 specificity or developing novel activase systems.

D-ribulose 5-phosphate 3-epimerase (Rpe) , an enzyme within the pentose phosphate pathway, catalyzes the reversible interconversion between D-ribulose 5-phosphate and D-xylulose 5-phosphate frontiersin.orgfishersci.nloup.comresearchgate.net. Studies on human Rpe (hRPE) reveal that it utilizes Fe2+ for catalysis and can exhibit cooperative binding of its substrate, D-ribulose 5-phosphate, under certain conditions researchgate.netnih.gov. The apparent molecular weight of the major component of purified human erythrocyte Rpe is approximately 45,000 Da, with a minor component at 23,000 Da, suggesting a dimeric active form that can dissociate into less active monomers nih.gov. Modulating Rpe activity, for instance, through genetic deficiencies in microorganisms, has been shown to redirect metabolic flux, leading to increased production of D-ribose frontiersin.org.

Another important enzyme is Ribose-5-phosphate (B1218738) isomerase (Rpi) , which interconverts D-ribulose 5-phosphate and D-ribose 5-phosphate vtt.firesearchgate.netnih.gov. Kinetic studies on RpiB from Escherichia coli and Mycobacterium tuberculosis have highlighted differences in their catalytic efficiencies and susceptibility to inhibition by other sugar phosphates, such as D-allose-6-phosphate nih.gov. For example, a mutant of Thermotoga maritima D-ribose 5-phosphate isomerase B (RpiB) with a specific residue change (R133D) showed a 1.8-fold higher catalytic efficiency (kcat/Km) towards D-ribose compared to the wild-type enzyme researchgate.net.

D-ribulokinases (e.g., RblK in C. rodentium and AraB in EHEC) directly phosphorylate D-ribulose, initiating its entry into central metabolic pathways google.combiorxiv.orgbiorxiv.org. Understanding the kinetics and regulation of these kinases is crucial for controlling D-ribulose utilization.

Exploration of Novel Biotechnological Applications for D-Ribulose Production and Derivatization

While D-ribose has well-established biotechnological applications in the pharmaceutical, food, and cosmetic industries ebsco.comleapchem.comnumberanalytics.com, the direct biotechnological applications for D-ribulose itself are an area of emerging research. D-ribulose is recognized as a rare sugar with potential as an anticancer and antiviral compound targetmol.com.

Recent advancements in enzymatic synthesis offer promising routes for D-ribulose production. A one-pot, two-step enzymatic synthesis method has demonstrated the production of D-ribulose from D-xylose with yields exceeding 90% and purity of 98.2% scispace.com. This process involves the conversion of D-xylose to D-xylulose 5-phosphate, followed by epimerization to D-ribulose 5-phosphate and subsequent dephosphorylation. This enzymatic approach offers a more efficient and environmentally friendly alternative to traditional chemical synthesis methods, which often involve tedious protection and deprotection steps scispace.com.

The ability to produce D-ribulose efficiently through biotechnological means opens doors for its exploration as a platform chemical. As a versatile ketopentose, D-ribulose could serve as a chiral building block for the synthesis of various high-value compounds, including novel pharmaceuticals, prebiotics, or other specialized biochemicals. Further research is needed to identify and optimize derivatization pathways that leverage the unique structural features of D-ribulose for the creation of new functional molecules.

Further Elucidation of D-Ribulose Utilization Pathways in Pathogens

Understanding how pathogenic microorganisms metabolize D-ribulose is a critical area of research, offering potential targets for antimicrobial strategies. As highlighted previously, Enterohaemorrhagic E. coli (EHEC) and Citrobacter rodentium have evolved distinct D-ribulose utilization pathways that contribute to their fitness and virulence during host colonization google.combiorxiv.orgbiorxiv.org.

In EHEC, the Aau transporter, primarily regulated by L-arabinose, also facilitates the uptake of D-ribulose, which is then metabolized via the L-ribulokinase (AraB) google.combiorxiv.org. This metabolic flexibility allows EHEC to utilize D-ribulose as a nutrient source within the complex environment of the host gut, even though D-ribulose alone does not trigger aau transcription google.com. The metabolism of D-ribulose by EHEC has been shown to enhance the pathogen's fitness and can even lead to the upregulation of virulence factors, such as the LEE-encoded type 3 secretion system in C. rodentium biorxiv.org.

Citrobacter rodentium, a model for EHEC pathogenesis, utilizes a dedicated D-ribulose uptake and metabolism locus (Rbl system), which includes an ABC transporter (RblABCD) and a D-ribulokinase (RblK) google.combiorxiv.org. This system is essential for C. rodentium's D-ribulose utilization and is upregulated during infection, underscoring the importance of this sugar as a nutrient source for the pathogen in vivo google.combiorxiv.org.

Beyond these specific examples, D-ribulokinase activity has also been documented in other bacterial species, such as Klebsiella spp. and E. coli, where it functions as part of ribitol (B610474) and L-fucose utilization pathways biorxiv.org. Furthermore, D-ribulose is known as an intermediate in the fungal pathway for D-arabitol production wikipedia.org. Continued research into these utilization pathways, including the identification of novel transporters and enzymes, their kinetic properties, and their regulatory mechanisms, could provide valuable insights for developing new antimicrobial agents that disrupt pathogen metabolism or reduce their virulence.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolve enzyme-substrate complexes (e.g., SePSK with D-ribulose) to identify binding motifs for rational enzyme engineering .

- Gibson assembly : Construct synthetic gene circuits (e.g., ribulokinase + heterologous phosphatases) to optimize D-ribulose phosphate yield .

- MD simulations : Model conformational changes during catalysis (e.g., ATP binding in ribulokinase) to predict rate-limiting steps .

Basic: What analytical techniques validate the purity and stereochemical configuration of synthesized D-ribulose?

Q. Methodological Answer :

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric purity (D- vs. L-ribulose) .

- NMR spectroscopy : Assign peaks for anomeric protons (¹H, ¹³C) to distinguish ketose (D-ribulose) from aldose isomers .

- Chromatographic resolution : Use HILIC columns to separate D-ribulose from epimers (e.g., D-psicose) .

Advanced: How to address discrepancies in D-ribulose’s role across species (e.g., fungi vs. plants)?

Q. Methodological Answer :

- Comparative genomics : Identify orthologous genes (e.g., RDH homologs) and test cross-species functionality via heterologous expression .

- Conditional knockout models : Disrupt D-ribulose-related genes (e.g., RuBisCO in plants) to assess phenotypic compensation .

- Metabolic flux analysis (¹³C labeling) : Quantify pathway dominance under stress (e.g., carbon limitation in fungi vs. light intensity in plants) .

Basic: What are the key challenges in stabilizing D-ribulose for in vitro experiments?

Q. Methodological Answer :

- pH control : D-ribulose degrades in acidic conditions; use buffered solutions (pH 7–8) with EDTA to chelate metal ions .

- Temperature : Store at –80°C in lyophilized form to prevent ketose-aldose rearrangements .

- Enzymatic inhibitors : Add phosphatase inhibitors (e.g., sodium fluoride) to block unintended phosphorylation .

Advanced: How to optimize heterologous expression systems for D-ribulose-producing enzymes?

Q. Methodological Answer :

- Codon optimization : Tailor ribulokinase/RDH genes to host organisms (e.g., E. coli vs. S. cerevisiae) using tools like GeneArt .

- Inducible promoters : Use T7 or GAL1 promoters to control expression timing and reduce toxicity .

- Proteomic profiling : Monitor soluble vs. inclusion body fractions via SDS-PAGE to adjust induction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.